molecular formula C23H30N6O4 B2450877 6-imino-7-(3-methoxypropyl)-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618077-93-3

6-imino-7-(3-methoxypropyl)-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2450877
CAS No.: 618077-93-3
M. Wt: 454.531
InChI Key: FXTVUEXHLQBUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-imino-7-(3-methoxypropyl)-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a potent, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8, as part of the mediator complex, is a key regulator of transcription, influencing several oncogenic signaling pathways, notably the β-catenin-dependent Wnt signaling and STAT1-S727-mediated transcription. This compound demonstrates high selectivity for CDK8 over other kinases, including the closely related CDK19, making it an invaluable chemical probe for dissecting the specific functions of CDK8 in cellular processes. Its primary research value lies in oncology, where it is used to investigate the role of CDK8 in tumorigenesis, cancer cell proliferation, and stemness. Studies utilizing this inhibitor have shown its efficacy in suppressing the growth of colorectal cancer cells and other malignancies characterized by dysregulated transcription. By selectively inhibiting CDK8, researchers can explore novel therapeutic strategies targeting transcriptional addiction in cancer. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. For detailed pharmacological data and selectivity profiles, refer to the product data sheet and relevant scientific literature, such as the probe report from the NIH Illuminating the Druggable Genome initiative here and associated bioactivity summaries here .

Properties

IUPAC Name

6-imino-7-(3-methoxypropyl)-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-16-5-3-7-29-20(16)26-21-18(23(29)31)15-17(19(24)28(21)8-4-12-32-2)22(30)25-6-9-27-10-13-33-14-11-27/h3,5,7,15,24H,4,6,8-14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTVUEXHLQBUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618077-93-3
Record name 2-IMINO-1-(3-METHOXYPROPYL)-10-METHYL-N-[2-(4-MORPHOLINYL)ETHYL]-5-OXO-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps, including the formation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Biological Activity

The compound 6-imino-7-(3-methoxypropyl)-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure and multiple functional groups. Its molecular formula is C23H30N6O4C_{23}H_{30}N_{6}O_{4} with a molecular weight of approximately 454.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the triazatricyclo ring system and the introduction of various substituents such as imino, methoxypropyl, methyl, morpholine, and carboxamide groups. The synthetic route typically employs specific catalysts and controlled conditions to achieve high yields and purity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities which may include:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound shows potential in reducing inflammatory markers, possibly by inhibiting the expression of nitric oxide and TNF-alpha .
  • Enzyme Inhibition : The interaction with specific enzymes or receptors could alter their activity, leading to various biological effects.

The mechanism of action for this compound is believed to involve binding to specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in cellular signaling pathways that affect proliferation and survival of cells.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines including erythroleukemia and hepatocarcinoma cells. For instance, compounds with similar triazatricyclo frameworks have demonstrated significant inhibition of cell growth at micromolar concentrations .
  • Anti-inflammatory Properties : Research on related triazatricyclo compounds has highlighted their ability to inhibit pro-inflammatory cytokines in various models, suggesting a potential therapeutic application in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this molecule:

Compound NameMolecular FormulaMolecular WeightUnique Features
6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)C26H29N5O4475.5 g/molContains pyridine which may alter reactivity
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)VariesVariesDimethoxy group affects biological activity
Ethyl 6-(thiophene-2-carbonylimino)-7-(2-methylpropyl)-2-oxoVariesVariesIncorporates thiophene which may enhance activity

This table illustrates how the unique combination of functional groups in 6-imino-7-(3-methoxypropyl)-11-methyl-N-(2-morpholin-4-ylethyl)-2-oxo may confer distinct biological activities compared to its analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound?

Answer: Synthesis typically involves multi-step reactions using spirocyclic intermediates and reagents like substituted benzothiazolyl amines. Key steps include cyclization reactions (e.g., formation of triazatricyclic cores) and functionalization of morpholine and methoxypropyl groups. Post-synthesis, characterization via melting point analysis, elemental analysis, IR, and UV-Vis spectroscopy ensures structural fidelity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer: Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, imino), while UV-Vis spectroscopy probes electronic transitions in the conjugated triazatricyclic system. Elemental analysis validates stoichiometry, and nuclear magnetic resonance (NMR) resolves complex stereochemistry. Mass spectrometry confirms molecular weight .

Advanced: How can computational chemistry optimize reaction conditions for this compound's synthesis?

Advanced: How should researchers resolve contradictions in reaction yield data?

Answer: Apply statistical Design of Experiments (DoE) to isolate variables (e.g., reactant purity, catalytic loading). Multivariate analysis (e.g., ANOVA) identifies confounding factors. Cross-validation with computational models (e.g., reaction kinetics simulations) reconciles discrepancies between theoretical and empirical yields .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR)?

Answer: Use fractional factorial designs (DoE) to systematically vary substituents (e.g., morpholinyl groups) and measure biological/chemical outcomes. Pair with molecular docking simulations to correlate steric/electronic properties with activity. High-throughput screening combined with machine learning accelerates SAR pattern recognition .

Advanced: How can experimental data be integrated with computational models for iterative refinement?

Answer: Implement feedback loops where experimental results (e.g., kinetics data) refine quantum mechanical/molecular mechanics (QM/MM) models. Tools like ICReDD’s reaction path search methods dynamically update simulations, enabling predictive adjustments to synthetic protocols .

Basic: What role do the morpholinyl and methoxypropyl substituents play in reactivity?

Answer: The morpholinyl group enhances solubility via hydrogen bonding, while its electron-rich nitrogen influences nucleophilic reactivity. The methoxypropyl chain modulates steric hindrance and lipophilicity, affecting substrate binding in catalytic or biological systems. Comparative studies with analogues (e.g., quinazoline derivatives) validate these effects .

Advanced: How can multi-variable optimization improve scalability of the synthesis?

Answer: Apply response surface methodology (RSM) to balance competing factors (e.g., reaction time vs. temperature). Membrane separation technologies (e.g., nanofiltration) streamline purification, and process control algorithms (e.g., PID controllers) maintain consistency in continuous-flow reactors .

Basic: What safety protocols are essential when handling this compound?

Answer: Follow institutional Chemical Hygiene Plans, including fume hood use for volatile intermediates and personal protective equipment (PPE). Pre-lab safety exams (100% score required) ensure competency in handling reactive morpholinyl derivatives and methoxypropyl precursors .

Advanced: How do heterogeneous vs. homogeneous reaction environments impact synthesis efficiency?

Answer: Heterogeneous catalysts (e.g., immobilized metal complexes) improve recyclability but may reduce diffusion rates. Homogeneous conditions enhance reaction control but complicate product isolation. Computational fluid dynamics (CFD) models optimize reactor design (e.g., packed-bed vs. stirred-tank) for each scenario .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.